molecular formula C18H18N4 B11505397 N,N'-bis(2-methylphenyl)pyridazine-3,6-diamine

N,N'-bis(2-methylphenyl)pyridazine-3,6-diamine

Cat. No.: B11505397
M. Wt: 290.4 g/mol
InChI Key: LGRUIJPZGNUIAH-UHFFFAOYSA-N
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Description

N3,N6-BIS(2-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE is a compound belonging to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N6-BIS(2-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE typically involves the reaction of 2-methylphenyl hydrazine with a suitable pyridazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of N3,N6-BIS(2-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N3,N6-BIS(2-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are carried out under controlled temperatures.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N3,N6-BIS(2-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N3,N6-BIS(2-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N3,N6-BIS(2,5-DIMETHOXYPHENYL)PYRIDAZINE-3,6-DIAMINE: This compound has similar structural features but different substituents on the aromatic rings.

    PYRIDAZINONE DERIVATIVES: These compounds share the pyridazine core but have different functional groups, leading to varied biological activities.

Uniqueness

N3,N6-BIS(2-METHYLPHENYL)PYRIDAZINE-3,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H18N4

Molecular Weight

290.4 g/mol

IUPAC Name

3-N,6-N-bis(2-methylphenyl)pyridazine-3,6-diamine

InChI

InChI=1S/C18H18N4/c1-13-7-3-5-9-15(13)19-17-11-12-18(22-21-17)20-16-10-6-4-8-14(16)2/h3-12H,1-2H3,(H,19,21)(H,20,22)

InChI Key

LGRUIJPZGNUIAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NN=C(C=C2)NC3=CC=CC=C3C

Origin of Product

United States

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